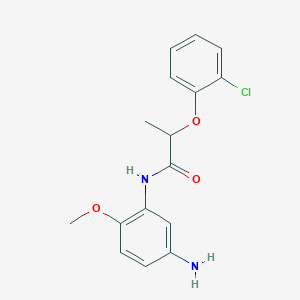
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 5-amino-2-methoxy-2-chlorobenzoic acid amide (AMCB), is a synthetic amide compound derived from the naturally-occurring amino acid benzoic acid. It is used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. AMCB has been studied for its potential to act as a ligand for the activation of several G-protein coupled receptors (GPCRs) and for its potential to modulate the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide and its derivatives have been investigated for their antioxidant and anticancer activities. A study found that certain derivatives exhibited antioxidant activity higher than ascorbic acid and displayed significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Lipoxygenase Inhibitor
Another application in scientific research is as a lipoxygenase inhibitor. A study synthesized various derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide and evaluated them as potential lipoxygenase inhibitors. These compounds showed moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Antibacterial and Antifungal Agents
Derivatives of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide have been studied for their antibacterial and antifungal properties. Research has synthesized and tested various derivatives, with some showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticonvulsant Studies
Some derivatives have been evaluated for their anticonvulsant activities. A study on N-Benzyl-3-[(chlorophenyl)amino]propanamides found them to be active in seizure test models and suggested potential for use against generalized seizures (Idris et al., 2011).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-14-6-4-3-5-12(14)17)16(20)19-13-9-11(18)7-8-15(13)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNCJDKABVPKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



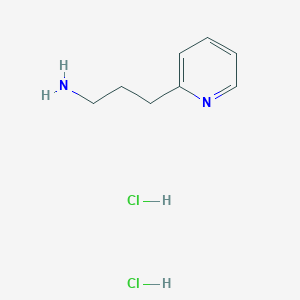
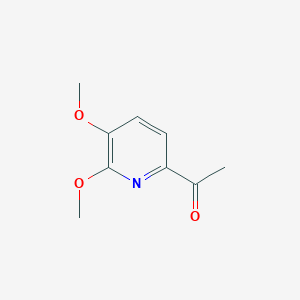
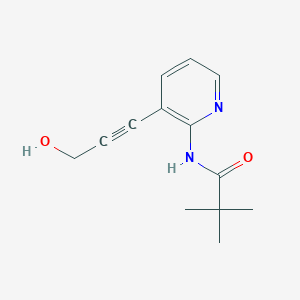
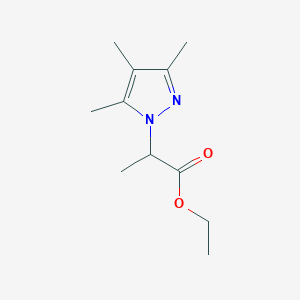
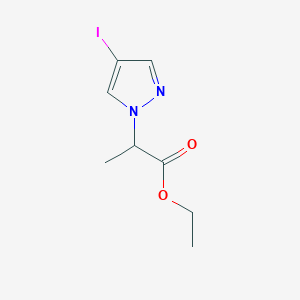
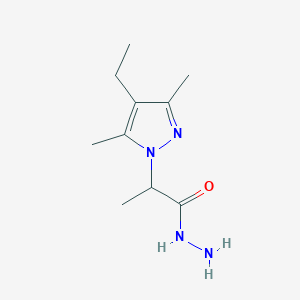
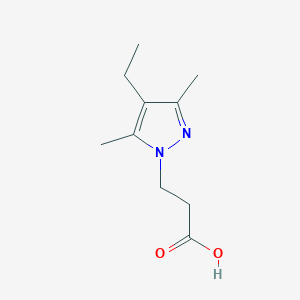
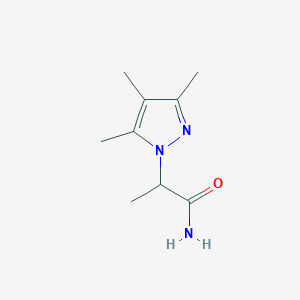
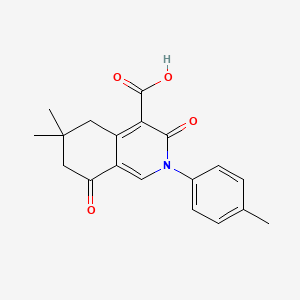
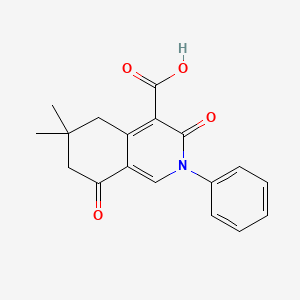
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
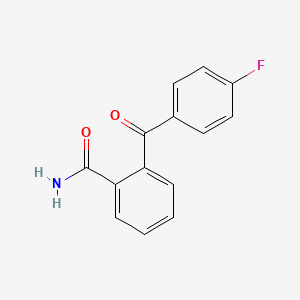
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)